N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-nitrobenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O7S/c18-17(19)12-3-1-2-4-15(12)25(20,21)16-7-8-22-11-5-6-13-14(9-11)24-10-23-13/h1-6,9,16H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYUWUWUKLWKHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCNS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-nitrobenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a benzo[d][1,3]dioxole moiety linked to a 2-nitrobenzenesulfonamide structure. The synthesis typically involves the reaction of benzo[d][1,3]dioxole derivatives with 2-nitrobenzenesulfonyl chloride in the presence of basic conditions, often utilizing solvents such as dichloromethane or tetrahydrofuran. The reaction conditions are crucial for optimizing yield and purity, which can be enhanced through techniques like chromatography.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that sulfonamide derivatives possess broad-spectrum antibacterial properties due to their ability to inhibit bacterial growth by interfering with folic acid synthesis pathways.
- Mechanism : The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, thereby inhibiting bacterial cell metabolism.
Antitumor Activity
There is emerging evidence suggesting that this compound could have potential antitumor effects. Similar compounds have demonstrated inhibitory activity against various cancer cell lines, including breast and colon cancer cells.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis induction |
| Compound B | HT-29 | 10 | Cell cycle arrest |
Studies focusing on the structure-activity relationships (SAR) of related compounds indicate that modifications in the nitro and sulfonamide groups can enhance cytotoxicity against cancer cells by promoting apoptosis and inhibiting proliferation.
Anti-inflammatory Effects
This compound may also exhibit anti-inflammatory properties. Research has highlighted the role of similar benzodioxole derivatives in modulating inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies and Research Findings
-
Case Study: Antimicrobial Efficacy
- A study evaluated the antimicrobial activity of various sulfonamide derivatives against a panel of bacteria. Results indicated that certain modifications in the benzodioxole structure significantly enhanced antibacterial potency, particularly against resistant strains of Staphylococcus aureus.
-
Case Study: Antitumor Potential
- In vitro studies on breast cancer cell lines revealed that compounds with similar structural features to this compound exhibited IC50 values in the low micromolar range, suggesting promising antitumor activity.
-
Case Study: Anti-inflammatory Mechanisms
- Research into the anti-inflammatory effects of benzodioxole derivatives demonstrated a reduction in edema in animal models treated with these compounds, highlighting their potential as therapeutic agents in inflammatory diseases.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
Key Observations :
- Sulfonamide derivatives (e.g., 5p) typically achieve moderate yields (65–82%) , comparable to hypothetical projections for the target compound .
- Piperazine derivatives require multi-step alkylation and purification, resulting in lower yields (55–82%) .
Spectroscopic and Analytical Data
Table 3: NMR and Elemental Analysis Highlights
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-nitrobenzenesulfonamide, and how can reaction conditions be controlled to maximize yield?
- Methodology :
- Use nucleophilic substitution or coupling reactions to link the benzo[d][1,3]dioxole and sulfonamide moieties. For example, sesamol derivatives (benzo[d][1,3]dioxol-5-ol) can react with halogenated intermediates in polar aprotic solvents (e.g., DMF or MeCN) with a base like K₂CO₃ to form ether linkages .
- Optimize temperature (often 60–90°C) and reaction time (12–24 hours) to balance reactivity and side-product formation .
- Purify intermediates via column chromatography (e.g., silica gel with petroleum ether/acetone gradients) to remove unreacted starting materials .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- NMR spectroscopy : Confirm connectivity of the benzo[d][1,3]dioxole (δ 6.5–7.0 ppm for aromatic protons) and sulfonamide groups (δ 2.5–3.5 ppm for NH/CH₂) .
- Mass spectrometry : Validate molecular weight (e.g., ESI+ for [M+H]⁺ peaks) and fragmentation patterns to verify substituents .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯O dimers observed in sulfonamide analogs) .
Q. What preliminary assays are recommended to screen its bioactivity?
- Methodology :
- Antimicrobial screening : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations ≤100 µg/mL, referencing sulfonamide-based antibiotics as positive controls .
- Enzyme inhibition : Test against kinases or metalloproteinases (e.g., MMP-1) using fluorogenic substrates and IC₅₀ calculations .
Advanced Research Questions
Q. How can impurities in the final product be systematically resolved, particularly nitro-group byproducts?
- Methodology :
- HPLC/MS monitoring : Track nitro-reduction byproducts (e.g., amine derivatives) during synthesis. Use reverse-phase C18 columns with acetonitrile/water gradients .
- Recrystallization : Optimize solvent systems (e.g., ethyl acetate/hexane) to exploit differential solubility of nitro vs. amine impurities .
Q. How should contradictory bioactivity data (e.g., variable IC₅₀ values across studies) be addressed?
- Methodology :
- Assay standardization : Replicate experiments under controlled conditions (pH 7.4, 37°C) to minimize environmental variability .
- Target validation : Use CRISPR-edited cell lines or knockout models to confirm specificity of observed effects .
Q. What computational approaches are suitable for modeling its interaction with biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with enzymes (e.g., GRK2 or MMPs) based on sulfonamide analogs .
- MD simulations : Simulate ligand-receptor dynamics in explicit solvent (e.g., TIP3P water) for 100+ ns to assess stability of key hydrogen bonds .
Q. How can stability under physiological conditions (e.g., pH, temperature) be evaluated?
- Methodology :
- Forced degradation studies : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours, monitoring degradation via LC-MS .
- Thermal analysis : Use DSC/TGA to determine decomposition temperatures and identify stable polymorphs .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?
- Methodology :
- Functional group variation : Synthesize analogs with modified substituents (e.g., replacing nitro with cyano or methoxy groups) and compare bioactivity .
- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical interaction features (e.g., hydrogen-bond acceptors in the nitro group) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
